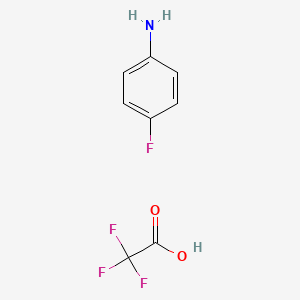

Benzenamine, 4-fluoro-, trifluoroacetate

Description

Contextualization within Fluorinated Aromatic Amine Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. tandfonline.comnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and physicochemical properties of a drug candidate. researchgate.net When introduced into a molecule, fluorine can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins. tandfonline.comresearchgate.net

Fluorinated aromatic amines, a class that includes 4-fluoroaniline (B128567), are particularly valuable precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The presence of the fluorine atom on the aromatic ring alters the electronic properties and basicity of the amine group, which can influence the reactivity and biological activity of downstream products. tandfonline.com

The trifluoroacetate (B77799) salt form is often a direct result of synthetic methodologies. Trifluoroacetic acid (TFA) is widely used in organic synthesis, particularly for the cleavage of protecting groups like the tert-butyloxycarbonyl (N-Boc) group, which is common in peptide synthesis. researchgate.neteurekaselect.com The resulting amine is protonated by the strong acid, yielding a stable trifluoroacetate salt. These salts are often crystalline, non-volatile solids, which facilitates their isolation, purification, and storage compared to the corresponding free amines, which can be volatile or oily liquids. nih.gov

Significance in Contemporary Organic Synthesis Research

Benzenamine, 4-fluoro-, trifluoroacetate, and its parent amine are significant reagents in contemporary organic synthesis. 4-Fluoroaniline serves as a versatile nucleophile and a foundational building block for introducing the 4-fluorophenyl moiety into more complex molecular architectures.

Key Synthetic Applications:

Formation of Amides and Imines: As a primary amine, 4-fluoroaniline readily participates in condensation reactions with carboxylic acids, acyl chlorides, and aldehydes to form amides and imines, respectively. These reactions are fundamental steps in the construction of a vast array of organic molecules. For instance, 4-fluoroaniline is used as a starting material in the multi-step synthesis of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. google.com

Building Block for Heterocycles: The 4-fluorophenylamine structure is a common feature in many heterocyclic compounds with demonstrated biological activity. It is a precursor for synthesizing quinazolines, a class of compounds investigated for their potential as antibacterial agents. mdpi.com

Precursor in Pharmaceutical Synthesis: The 4-fluoroaniline moiety is present in numerous active pharmaceutical ingredients. For example, 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic linezolid, can be synthesized from precursors related to fluorinated anilines. researchgate.net

The trifluoroacetate salt itself is significant as a stable and easily handled form of the amine. In many synthetic sequences, the amine is intentionally kept as its TFA salt until the subsequent reaction step, where it can be converted to the free amine in situ by the addition of a base. This practice avoids potential issues with the stability and handling of the free amine. Research has also focused on efficient methods for converting water-soluble trifluoroacetate salts into their corresponding free amines. nih.gov

Overview of Research Trajectories for the Compound and its Analogs

Research involving this compound and its analogs is primarily driven by the demand for novel fluorinated molecules in drug discovery and materials science. acs.org

Current Research Directions:

Development of Novel Synthetic Methods: A significant area of research is the creation of new and more efficient methods for synthesizing fluorinated aromatic amines and incorporating them into complex targets. This includes late-stage functionalization techniques that introduce fluorine or fluorinated groups at a late point in a synthetic sequence.

Synthesis of Biologically Active Analogs: Researchers are continuously synthesizing analogs of 4-fluoroaniline with different substitution patterns on the aromatic ring to explore structure-activity relationships (SAR). This involves creating libraries of related compounds to screen for enhanced biological activity, improved selectivity, or better pharmacokinetic profiles. mdpi.com

Applications in Materials Science: Fluorinated aromatic compounds are also being investigated for their potential use in the development of advanced materials, such as polymers and optoelectronic devices, due to the unique properties imparted by fluorine. researchgate.net

Environmental and Analytical Chemistry: The trifluoroacetate anion is environmentally persistent, and its concentration in various environmental compartments has been a subject of study. researchgate.netmdpi.com While the focus of synthetic chemistry is on the utility of the 4-fluoroanilinium cation, the fate of the trifluoroacetate counterion is a relevant consideration in the broader context of green chemistry and environmental science.

The ongoing exploration of fluorinated compounds ensures that building blocks like this compound will remain central to the advancement of organic and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 4-Fluoroaniline

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C6H6FN | epa.gov |

| Molecular Weight | 111.12 g/mol | epa.gov |

| CAS Number | 371-40-4 | epa.gov |

| Appearance | Liquid | General Knowledge |

| Synonym | p-Fluoroaniline | epa.gov |

Properties

CAS No. |

61541-39-7 |

|---|---|

Molecular Formula |

C8H7F4NO2 |

Molecular Weight |

225.14 g/mol |

IUPAC Name |

4-fluoroaniline;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H6FN.C2HF3O2/c7-5-1-3-6(8)4-2-5;3-2(4,5)1(6)7/h1-4H,8H2;(H,6,7) |

InChI Key |

CJYJJNGIUSCUFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Benzenamine, 4 Fluoro , Trifluoroacetate

Elucidation of Reaction Pathways and Kinetic Analysis

The reaction pathways of Benzenamine, 4-fluoro-, trifluoroacetate (B77799) are diverse, involving acid-base equilibria, nucleophilic and electrophilic interactions, and under certain conditions, radical processes. Kinetic analysis helps to quantify the rates of these transformations and understand the factors governing them.

In solution, the compound exists in equilibrium between the salt form (4-fluoroanilinium trifluoroacetate) and its neutral precursors (4-fluoroaniline and trifluoroacetic acid). This equilibrium gives rise to distinct nucleophilic and electrophilic species.

Nucleophilic Intermediates : The primary nucleophilic species is the free base, 4-fluoroaniline (B128567) . The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of participating in reactions such as acylation and coupling. guidechem.com The aromatic ring itself is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions. nbinno.com

Electrophilic Intermediates : The 4-fluoroanilinium cation is the main electrophilic intermediate derived from the amine moiety. The protonated amino group makes the aromatic ring more electron-deficient and susceptible to certain types of nucleophilic attack, although this is less common than reactions involving the free base. The carbon atom bonded to a halogen is generally considered electron-deficient and can act as an electrophile. pressbooks.pubmasterorganicchemistry.com Under specific conditions, such as photocatalysis, radical intermediates can be generated. The trifluoroacetate anion can undergo decarboxylation to form the highly reactive trifluoromethyl radical (•CF3) , a potent electrophilic radical species. chemrxiv.orgnih.govresearchgate.net

The characterization of transition states and the quantification of energy barriers are essential for a complete mechanistic picture. This is often achieved through a combination of experimental kinetics and computational chemistry.

Computational studies on reactions involving 4-fluoroaniline have provided insight into the energy profiles of its transformations. For instance, in the titanium tetrachloride-mediated synthesis of N-aryl-substituted azacycles, the activation energy for the reaction of 4-fluoroaniline was calculated to be 26.9 kcal mol⁻¹. researchgate.net Such calculations of Gibbs free energies for intermediates and transition states help to identify the rate-determining steps of a reaction pathway. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr), the stability of the intermediate Meisenheimer complex is key. The presence of a fluorine atom on the aromatic ring significantly stabilizes this negatively charged intermediate through its strong inductive electron-withdrawal, thereby lowering the activation energy of the initial, rate-determining nucleophilic addition step. stackexchange.com This stabilization is a critical factor in explaining the enhanced reactivity of fluoroaromatics in SNAr reactions compared to other haloaromatics. stackexchange.com

| Step/Intermediate | Calculated Gibbs Free Energy (kcal mol⁻¹) |

|---|---|

| Reactants | 0.0 |

| Intermediate Complex | -10.5 |

| Transition State | +26.9 |

| Product Complex | -21.3 |

Mechanistic Role of the Trifluoroacetate Counterion

The trifluoroacetate (CF3COO⁻) anion is not merely a spectator ion. Its unique properties allow it to play significant mechanistic roles in reactions involving the 4-fluoroanilinium cation.

One of the most significant reaction pathways for the trifluoroacetate anion is its decarboxylation to generate a trifluoromethyl radical. This process is challenging due to the high oxidation potential of trifluoroacetate but can be initiated under specific energetic conditions. chemrxiv.orgresearchgate.net

Photocatalysis, particularly with visible light, has emerged as a powerful method to achieve this transformation under mild conditions. chemrxiv.orgfrontiersin.org The mechanism often involves the formation of a complex between the trifluoroacetate anion and a metal photocatalyst (e.g., Iron(III)). chemrxiv.org Upon light absorption, a ligand-to-metal charge transfer (LMCT) can occur, generating a trifluoroacetate radical (CF3CO2•) which rapidly extrudes carbon dioxide (CO2) to yield the trifluoromethyl radical (•CF3). chemrxiv.orgfrontiersin.org This radical can then engage in various trifluoromethylation reactions. nih.gov

General Decarboxylation Pathway: CF₃COO⁻ -e⁻ (Oxidation)→ [CF₃COO•] → •CF₃ + CO₂

This pathway makes trifluoroacetic acid and its salts valuable, atom-economical sources for the trifluoromethyl group, a crucial moiety in pharmaceutical and agrochemical compounds. chemrxiv.orgresearchgate.net

The trifluoroacetate anion and its parent acid, trifluoroacetic acid (TFA), have distinct catalytic and solvation properties.

Catalytic Effects : Trifluoroacetic acid is a strong acid (pKa ≈ 0.23) due to the powerful electron-withdrawing effect of the CF3 group. commonorganicchemistry.comresearchgate.net It is frequently used as an acid catalyst in organic synthesis for reactions such as rearrangements, condensations, and protecting group removal. researchgate.netorganic-chemistry.org In the context of the salt, the equilibrium release of TFA can catalyze reactions that require protonation of a substrate.

Influence of Fluorine Substitution on Aromatic Amine Reactivity

The substitution of a hydrogen atom with fluorine at the para-position of the aniline (B41778) ring profoundly alters the electronic properties and reactivity of the molecule. This is due to the dual nature of fluorine's electronic influence: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+R). researchgate.netrsc.org

The -I effect, operating through the sigma bond framework, is dominant and significantly reduces the electron density of the aromatic ring and the nitrogen atom. researchgate.net This has a direct impact on the basicity of the amine. The pKa of 4-fluoroaniline is lower than that of aniline, indicating it is a weaker base. nih.gov This reduced basicity is a direct consequence of the fluorine atom destabilizing the positive charge in the corresponding anilinium cation. nih.gov

| Compound | Conjugate Acid | pKa Value |

|---|---|---|

| Aniline | Anilinium ion | 4.63 |

| 4-Fluoroaniline | 4-Fluoroanilinium ion | 4.56 |

| Trifluoroacetic Acid | - | 0.23 |

Conversely, in nucleophilic aromatic substitution (SNAr), a fluorine substituent is strongly activating, much more so than chlorine, bromine, or iodine. researchgate.net This seemingly counterintuitive reactivity is because the rate-determining step is the formation of the negatively charged Meisenheimer complex. Fluorine's powerful inductive effect is exceptionally effective at stabilizing this anionic intermediate, thus lowering the reaction's activation energy and increasing the reaction rate significantly. stackexchange.com

| Leaving Group (X in Ar-X) | Relative Rate | Primary Reason |

|---|---|---|

| -F | Very High | Strong inductive stabilization of Meisenheimer complex |

| -Cl | Moderate | Moderate inductive stabilization |

| -Br | Low | Weaker inductive stabilization |

| -I | Very Low | Weakest inductive stabilization |

Electronic Effects and Their Modulation of Reaction Rates

The presence of a fluorine atom at the para-position and the protonation of the amino group in Benzenamine, 4-fluoro-, trifluoroacetate significantly modulate the electronic environment of the benzene (B151609) ring, which in turn affects the rates of chemical reactions. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). Conversely, the lone pair of electrons on the nitrogen of an amino group can participate in resonance, donating electron density to the aromatic ring (+M effect).

In the case of 4-fluoroaniline, the fluorine atom at the para-position deactivates the ring towards electrophilic aromatic substitution due to its inductive effect. However, in this compound, the amino group is protonated to form an anilinium ion (-NH3+). This protonated group is strongly electron-withdrawing and deactivating, both through induction and by eliminating the possibility of resonance donation from the nitrogen lone pair. The trifluoromethyl group (-CF3) of the trifluoroacetate anion is also strongly electron-withdrawing.

The combined deactivating effects of the fluorine atom and the anilinium group render the aromatic ring of this compound significantly less reactive towards electrophiles compared to aniline or even 4-fluoroaniline. Any reaction would likely require harsh conditions.

Conversely, the strong electron-withdrawing nature of the substituents makes the aromatic ring more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. The rate of such reactions would be enhanced compared to less electron-deficient aromatic systems.

The incorporation of fluorine can also impact the rates of reactions not directly involving the aromatic ring. For instance, the acidity of the N-H protons in the anilinium ion is increased by the electron-withdrawing fluorine atom. This can influence the rates of reactions where proton transfer is a key step.

Table 1: Comparison of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -NH2 | -I | +M (strong) | Activating |

| -F | -I (strong) | +M (weak) | Deactivating |

| -NH3+ | -I (strong) | None | Strongly Deactivating |

Regioselectivity and Stereoselectivity in Derivatives of 4-Fluoroaniline

The directing effects of the substituents on the aromatic ring of 4-fluoroaniline derivatives play a crucial role in determining the regioselectivity of chemical transformations. In electrophilic aromatic substitution reactions of 4-fluoroaniline, the amino group is a powerful ortho, para-director. Since the para-position is blocked by the fluorine atom, electrophilic attack is directed to the ortho-position relative to the amino group.

However, in this compound, the protonated amino group (-NH3+) becomes a meta-director. Therefore, in the unlikely event of an electrophilic aromatic substitution on this compound, the incoming electrophile would be directed to the meta-position with respect to the -NH3+ group (i.e., ortho to the fluorine atom).

In the context of nucleophilic aromatic substitution, the positions ortho and para to strong electron-withdrawing groups are activated. For derivatives of 4-fluoroaniline, this can lead to specific regiochemical outcomes. For example, in the hydroxylation of C4-substituted 2-fluoroanilines, a decrease in C4-hydroxylation leads to a metabolic switch to C6- and N-hydroxylation. nih.gov This indicates that the relative positioning of substituents can direct the regioselectivity of metabolic transformations.

Research has shown that in [3+2] cycloaddition reactions with organic azides, α-fluoronitroalkenes can serve as synthetic surrogates of α-fluoroalkynes, leading to the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org This highlights how the presence of fluorine can be exploited to achieve specific regiochemical control.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Compound/Substituent | Directing Effect |

| 4-Fluoroaniline (-NH2 and -F) | Ortho to -NH2 (meta to -F) |

| This compound (-NH3+ and -F) | Meta to -NH3+ (ortho to -F) |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique for elucidating the molecular structure of "Benzenamine, 4-fluoro-, trifluoroacetate" by providing detailed information about the chemical environment of each nucleus. In this salt, the 4-fluoroaniline (B128567) moiety is protonated to form the 4-fluoroanilinium cation, and its spectroscopic signature is analyzed alongside the trifluoroacetate (B77799) anion.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR for Structural Elucidation

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the compound's structure. The protonation of the amino group to an ammonium (B1175870) group (-NH₃⁺) in the cation significantly influences the chemical shifts of the nearby aromatic protons and carbons, causing them to shift downfield (to a higher ppm value) compared to the neutral 4-fluoroaniline molecule due to increased electron-withdrawing effects.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals for the ammonium protons and the aromatic protons. The ammonium protons would likely appear as a broad singlet, while the aromatic protons would present as a pair of doublets or multiplets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display distinct signals for the carbons of the 4-fluoroanilinium cation and the trifluoroacetate anion. The aromatic carbons of the cation will show characteristic shifts and splitting due to coupling with the fluorine atom. The trifluoroacetate anion will exhibit two signals: one for the trifluoromethyl carbon (-CF₃) and one for the carboxylate carbon (-COO⁻), both showing strong coupling to the fluorine atoms. science-and-fun.de

Fluorine-19 (¹⁹F) NMR: With its high sensitivity and wide chemical shift range, ¹⁹F NMR is particularly informative. nih.govalfa-chemistry.com Two distinct signals are expected: one for the fluorine atom on the aromatic ring of the cation and another for the three equivalent fluorine atoms of the trifluoroacetate anion. The chemical shift for trifluoroacetic acid (TFA) is typically observed around -76.5 ppm relative to CFCl₃. ucsb.edudovepress.comresearchgate.net

| Nucleus | Assignment (Cation) | Predicted δ (ppm) | Assignment (Anion) | Predicted δ (ppm) |

|---|---|---|---|---|

| ¹H | H-2, H-6 | ~7.2 - 7.5 | - | - |

| ¹H | H-3, H-5 | ~7.1 - 7.4 | - | - |

| ¹H | -NH₃⁺ | Broad, variable | - | - |

| ¹³C | C-1 (-NH₃⁺) | ~135 - 140 | -COO⁻ | ~160 - 165 (quartet) |

| ¹³C | C-2, C-6 | ~120 - 125 (doublet) | -CF₃ | ~115 - 120 (quartet) |

| ¹³C | C-3, C-5 | ~116 - 120 (doublet) | - | - |

| ¹³C | C-4 (-F) | ~160 - 165 (doublet) | - | - |

| ¹⁹F | Ar-F | ~ -110 to -125 | -CF₃ | ~ -76.5 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Assignment

To unambiguously assign the signals observed in 1D NMR spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the connectivity of atoms within the molecule. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons on the aromatic ring, confirming the H-2/H-3 and H-5/H-6 connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of C-2/C-6 and C-3/C-5 based on their corresponding proton signals.

HCF (Proton-Carbon-Fluorine) Correlation: For complex fluorinated compounds, specialized experiments can be used to map correlations between all three nuclei (¹H, ¹³C, and ¹⁹F), providing robust structural confirmation. rsc.org

Analysis of Spin-Spin Coupling Constants and Their Mechanistic Implications

Spin-spin coupling constants (J-couplings) provide valuable information about the bonding and spatial relationships between nuclei. scm.com In "this compound," several key couplings are analyzed.

¹H-¹H Couplings: The ortho-coupling (³JHH) between adjacent aromatic protons (H-2 and H-3) is typically in the range of 6-8 Hz, which is characteristic for protons on a benzene ring. libretexts.org

¹H-¹⁹F and ¹³C-¹⁹F Couplings: The fluorine atom on the anilinium ring couples to nearby protons and carbons. The magnitude of these couplings depends on the number of bonds separating the nuclei (e.g., ³JHF, ⁴JHF, ¹JCF, ²JCF, etc.). The one-bond carbon-fluorine coupling (¹JCF) at the C-4 position is typically very large (~240-260 Hz), while longer-range couplings are smaller. rsc.orgresearchgate.net

¹³C-¹⁹F Couplings in Trifluoroacetate: The trifluoroacetate anion shows a large one-bond coupling (¹JCF) between the trifluoromethyl carbon and its attached fluorine atoms (~280-290 Hz) and a smaller two-bond coupling (²JCF) between the carboxylate carbon and the fluorine atoms (~40-45 Hz). science-and-fun.de These couplings result in the characteristic quartet splitting patterns observed in the ¹³C NMR spectrum for the anion.

| Coupling | Nuclei Involved | Typical Value (Hz) |

|---|---|---|

| ³JHH | H-2 ↔ H-3 | 6 - 8 |

| ¹JCF | C-4 ↔ F (cation) | 240 - 260 |

| ²JCF | C-3/C-5 ↔ F (cation) | 20 - 25 |

| ³JCF | C-2/C-6 ↔ F (cation) | 7 - 10 |

| ¹JCF | -CF₃ ↔ F (anion) | 280 - 290 |

| ²JCF | -COO⁻ ↔ F (anion) | 40 - 45 |

Mass Spectrometry (MS) for Compound Identification and Reaction Monitoring

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity and monitor its formation during a chemical reaction.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. researchgate.netrsc.org This precision allows for the determination of the elemental formula of an ion. For "this compound," HRMS would be used to confirm the identity of the 4-fluoroanilinium cation ([C₆H₇FN]⁺).

The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ¹⁹F = 18.998403). The theoretical exact mass of the 4-fluoroanilinium cation is calculated to be 112.0560 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the assigned elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Intermediate Detection

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. d-nb.inforesearchgate.net It is an essential tool for assessing the purity of a sample of "this compound" and for monitoring the progress of the reaction that forms it. nih.govresearchgate.netnih.gov

In a typical reversed-phase LC-MS analysis, the 4-fluoroanilinium cation would be separated from unreacted starting materials (e.g., 4-fluoroaniline) and any reaction byproducts. The mass spectrometer then detects the ions as they elute from the chromatography column, providing a mass spectrum for each component. The purity of the salt can be assessed by integrating the peak area of the target ion (m/z 112.0560) relative to any impurities.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, within a chemical compound. For 4-fluoroanilinium trifluoroacetate, the IR spectrum would be a composite of the vibrational modes of the 4-fluoroanilinium cation and the trifluoroacetate anion.

The formation of the anilinium salt by protonation of 4-fluoroaniline leads to significant changes in the IR spectrum, particularly in the region of the N-H stretching vibrations. In 4-fluoroaniline, the N-H stretching bands typically appear in the 3300-3500 cm⁻¹ range. Upon protonation to form the 4-fluoroanilinium cation (4-F-C₆H₄NH₃⁺), these bands are expected to shift to a lower frequency, generally appearing as a broad absorption in the 2800-3200 cm⁻¹ region. This broadening and shifting are characteristic of the N⁺-H stretching vibrations involved in strong hydrogen bonding with the trifluoroacetate anion.

The trifluoroacetate anion (CF₃COO⁻) has strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected to appear around 1680 cm⁻¹ and 1450 cm⁻¹, respectively. Additionally, strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are anticipated in the 1100-1300 cm⁻¹ region. nih.govchemicalbook.com

Other significant vibrational modes for the 4-fluoroanilinium cation would include aromatic C-H stretching just above 3000 cm⁻¹, C-C stretching within the aromatic ring in the 1400-1600 cm⁻¹ region, and the C-F stretching vibration, typically observed around 1220 cm⁻¹. The presence of strong hydrogen bonds of the N⁺-H···O⁻ type between the cation and anion is a crucial feature that influences the positions and shapes of the N-H and C=O stretching bands.

Table 1: Predicted Infrared Absorption Bands for 4-Fluoroanilinium Trifluoroacetate

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 2800-3200 (broad) | N⁺-H stretching | Anilinium -NH₃⁺ |

| ~3100 | Aromatic C-H stretching | Phenyl ring |

| ~1680 | Asymmetric COO⁻ stretching | Trifluoroacetate |

| 1500-1600 | C-C aromatic ring stretching | Phenyl ring |

| ~1560 | NH₃⁺ deformation | Anilinium -NH₃⁺ |

| ~1450 | Symmetric COO⁻ stretching | Trifluoroacetate |

| 1100-1300 | C-F stretching | Trifluoromethyl |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 4-fluoroanilinium trifluoroacetate has not been reported, the analysis of a similar anilinium salt, such as anilinium malonate, can serve as an illustrative example of the structural features one might expect. researchgate.netasianpubs.org

The crystal structure of an anilinium salt would be determined by single-crystal X-ray diffraction. This technique would reveal the precise geometry of the 4-fluoroanilinium cation and the trifluoroacetate anion. For the cation, the planarity of the benzene ring and the bond lengths and angles of the aminium group would be of interest. For the trifluoroacetate anion, the C-O and C-F bond lengths and the O-C-O bond angle would be determined.

Table 2: Illustrative Crystallographic Data for a Representative Anilinium Salt (Anilinium Malonate) This data is for an analogous compound and is presented for illustrative purposes. researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.876(5) |

| b (Å) | 8.998(5) |

| c (Å) | 10.998(5) |

| α (°) | 90 |

| β (°) | 101.45(1) |

| γ (°) | 90 |

| Volume (ų) | 957.5(8) |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. nih.gov

Other significant interactions would likely include H···F contacts, arising from the fluorine atoms on both the cation and the anion, and H···H contacts. The presence of the aromatic ring might also lead to C-H···π interactions. researchgate.net The quantitative breakdown of these interactions provides valuable insight into the forces governing the supramolecular architecture of the crystal.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Anilinium Salt (4-bromoanilinium nitrate) This data is for an analogous compound and is presented for illustrative purposes. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| O···H/H···O | 51.4 |

| H···H | 15.5 |

| H···Br/Br···H | 10.3 |

| C···H/H···C | 9.2 |

Computational Chemistry and Theoretical Modeling of Benzenamine, 4 Fluoro , Trifluoroacetate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 4-fluoroanilinium trifluoroacetate (B77799) system at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular characteristics with high accuracy.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Benzenamine, 4-fluoro-, trifluoroacetate, this involves optimizing the structures of the 4-fluoroanilinium cation and the trifluoroacetate anion individually and as an ion pair. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose. karazin.uaresearchgate.net

The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of highly electronegative fluorine atoms in both the cation and the anion significantly influences the charge distribution. The nitrogen atom in the anilinium group carries a positive charge, while the oxygen atoms of the trifluoroacetate are negatively charged. This charge separation is crucial for understanding the compound's intermolecular interactions and reactivity.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Species | Predicted Value |

|---|---|---|

| C-F Bond Length (Aromatic) | 4-Fluoroanilinium | ~1.35 Å |

| C-N Bond Length | 4-Fluoroanilinium | ~1.47 Å |

| C-F Bond Length (CF3) | Trifluoroacetate | ~1.34 Å |

| C=O Bond Length | Trifluoroacetate | ~1.25 Å |

| C-C Bond Length | Trifluoroacetate | ~1.55 Å |

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹⁹F nucleus, is highly relevant for this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netescholarship.org

Predictions must account for environmental factors such as the solvent. The ¹⁹F chemical shift for the fluorine on the aromatic ring is influenced by the electronic effects of the ammonium (B1175870) group, while the shifts for the trifluoromethyl (CF₃) group in the trifluoroacetate anion typically fall within a well-defined range, generally from −67 to −85 ppm. dovepress.com Comparing these predicted values with experimental spectra helps confirm structural assignments. nih.govuni-muenchen.de

Table 2: Predicted vs. Typical Experimental ¹⁹F NMR Chemical Shifts

| Fluorine Position | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Aromatic C-F | -115 to -125 | Varies with solvent and concentration |

| Trifluoroacetate CF₃ | -74 to -78 | -67 to -85 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For the 4-fluoroanilinium cation, the HOMO is typically a π-orbital localized on the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity. Various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactive tendencies. nih.gov

Table 3: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Chemical stability and reactivity |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility of the 4-fluoroanilinium ion and the nature of its interactions with the trifluoroacetate counter-ion and surrounding solvent molecules. researchgate.net

These simulations can model the rotation around the C-N bond and the puckering of the aromatic ring, providing a picture of the accessible conformations. researchgate.net Furthermore, MD is crucial for studying ion pairing and solvation. By analyzing radial distribution functions, one can determine the average distance and coordination of trifluoroacetate anions and solvent molecules around the 4-fluoroanilinium cation, offering insights into the structure of the solution. bohrium.com

Theoretical Studies on Catalytic Cycles and Reaction Energetics

Theoretical chemistry is instrumental in mapping out reaction mechanisms and their associated energy landscapes. For this compound, this could involve studying proton transfer reactions, where the 4-fluoroanilinium cation acts as a Brønsted acid.

Using DFT, researchers can model the entire reaction pathway, identifying transition states and intermediates. researchgate.net By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters like activation energies and reaction enthalpies can be determined. This information is vital for understanding the feasibility and rate of potential chemical transformations involving the compound.

Development and Validation of Computational Models Against Experimental Data

The reliability of any theoretical model hinges on its validation against experimental data. For this compound, computational results must be systematically compared with empirical findings. ed.ac.uk

For instance, bond lengths and angles from the optimized geometry can be compared with data from X-ray crystallography. Predicted NMR chemical shifts and vibrational frequencies can be benchmarked against experimental NMR and Infrared (IR) spectra, respectively. researchgate.net Discrepancies between theoretical predictions and experimental results can guide the refinement of computational models, for example, by choosing a more appropriate level of theory or accounting for environmental effects like the solvent. This iterative process of prediction and validation ensures the development of robust and accurate computational models. nih.gov

Applications of Benzenamine, 4 Fluoro , Trifluoroacetate in Advanced Organic Synthesis Research

As a Key Building Block for Complex Fluorinated Organic Frameworks

The 4-fluorophenylamine moiety, readily available from its trifluoroacetate (B77799) salt, is a fundamental building block for constructing complex fluorinated molecules. wikipedia.org The presence of the fluorine atom can significantly influence the electronic properties, conformation, and reactivity of the resulting structures. nih.govacs.org This makes it an invaluable tool for researchers aiming to fine-tune molecular properties for specific applications.

Heterocyclic compounds are ubiquitous in biologically active molecules, and the introduction of fluorine can enhance their therapeutic potential. rsc.orge-bookshelf.denih.gov 4-Fluoroaniline (B128567) is a common precursor for the synthesis of a wide array of fluorinated heterocycles. For instance, N-arylpyrrolidines and N-arylpiperidines can be synthesized through the reaction of aniline (B41778) derivatives with diols in the presence of iron-containing catalysts. researchgate.net The synthesis of fluorinated quinolines, another important heterocyclic motif, has also been reported using 4-fluoroaniline as a starting material. researchgate.net

A significant application is in the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org In these syntheses, organic azides react with synthetic equivalents of α-fluoroalkynes, a reaction often facilitated by a catalytic amount of trifluoroacetic acid (TFA). rsc.org This provides a direct route to triazoles bearing a fluorine atom on the heterocyclic ring, a structure of considerable interest in medicinal chemistry.

| Heterocycle Class | Synthetic Precursors | Key Reagents/Conditions | Research Finding |

| N-(4-fluorophenyl)pyrrolidines/piperidines | 4-Fluoroaniline, 1,4-butanediol (B3395766) or 1,5-pentanediol | Fe-containing catalysts, CCl4 | Provides access to N-aryl five- and six-membered saturated heterocycles. researchgate.net |

| Fluorinated Quinolines | 6-Fluoroquinoline (derived from fluoroaniline (B8554772) precursors) | Formic acid/sodium formate (B1220265) reduction | A common method for producing the 1,2,3,4-tetrahydroquinoline (B108954) core found in many bioactive molecules. researchgate.net |

| 4-Fluoro-1,2,3-triazoles | Organic azides, α-fluoronitroalkenes | Trifluoroacetic acid (TFA) catalyst | Enables the first regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org |

The strategic placement of fluorine atoms allows for the systematic study of structure-reactivity relationships. The 4-fluorophenyl group, introduced via 4-fluoroaniline, serves as a valuable probe for investigating electronic and steric effects within a molecule. Fluorine's high electronegativity exerts a strong inductive effect, which can alter the reactivity of the aromatic ring and adjacent functional groups. researchgate.net

Research has shown that adding fluorine atoms to an aromatic ring can enhance its stability against addition reactions, a property termed "fluoromaticity". nih.govacs.org This increased stability is a factor in the high thermal and chemical resistance of polymers containing fluorinated aromatic units. nih.gov By incorporating the 4-fluoroaniline scaffold into larger molecules, chemists can study how this localized electronic perturbation influences reaction rates, equilibrium constants, and potential energy surfaces of chemical reactions. acs.org Theoretical models, such as those using Hirshfeld charges, have been correlated with experimental barrier heights in electrophilic aromatic substitutions, providing a quantitative understanding of the fluorine substituent's effect on reactivity. acs.org

Development of Novel Synthetic Reagents and Catalytic Systems

The unique electronic properties of 4-fluoroaniline make it an attractive ligand component in the design of novel catalysts. It has been evaluated for the production of ligands used in homogeneous catalysis, where the fluorine atom can modulate the electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. wikipedia.org

Furthermore, aniline derivatives are integral to the development of photoredox catalytic systems. Visible-light-mediated reactions often involve the single-electron transfer (SET) oxidation of an aniline to its corresponding radical cation. nih.govconicet.gov.ar The redox potential of the aniline can be tuned by substituents on the aromatic ring. The presence of a fluorine atom at the para-position, as in 4-fluoroaniline, influences this potential, allowing for precise control over the catalytic cycle. These systems have been applied to a variety of transformations, including sulfonylation and perfluoroalkylation reactions, highlighting the role of substituted anilines in modern catalytic method development. nih.govconicet.gov.arresearchgate.net Trifluoroacetic acid, the parent acid of the trifluoroacetate counter-ion, also finds extensive use as a catalyst and reagent in its own right, promoting reactions such as furan (B31954) synthesis, Beckmann rearrangements, and various condensation and cyclization reactions. researchgate.netorganic-chemistry.orgresearchgate.net

Functional Materials Research and Process Chemistry Innovations (excluding specific product details)

The exploration of Benzenamine, 4-fluoro-, trifluoroacetate in functional materials research is primarily centered on its role as a precursor to fluorinated polymers. The 4-fluoroaniline component is a key monomer in the synthesis of polymers with tailored electronic, thermal, and surface properties. The trifluoroacetate counterion, while not typically incorporated into the final polymer backbone, can play a crucial role in the polymerization process.

In process chemistry, the use of the trifluoroacetate salt of 4-fluoroaniline can offer advantages over using the free base. For instance, the salt form can exhibit improved solubility in certain organic solvents, facilitating more homogeneous reaction conditions. Furthermore, the trifluoroacetic acid released during the reaction can act as a catalyst or promoter for certain polymerization reactions, such as those involved in the formation of polyamides.

Research in this area has led to the development of novel fluorinated polymers. For example, poly(4-fluoroaniline) and its copolymers, synthesized from 4-fluoroaniline precursors, have been investigated for their potential in electronic applications due to their unique conductivity and stability. The introduction of fluorine atoms into the polymer structure can significantly alter its properties, leading to materials with low surface energy, enhanced thermal stability, and chemical resistance. rsc.orgelsevierpure.com

The synthesis of high-performance fluorinated polyamides is another area where 4-fluoroaniline derivatives are employed. These materials are known for their excellent thermal stability and mechanical properties. The trifluoromethyl group, a common feature in many fluorinated materials, can be introduced to disrupt polymer chain packing, which in turn increases solubility and processability without significantly compromising thermal stability. researchgate.net

Table 1: Selected Research Findings in Functional Materials Synthesis

| Precursor/Monomer | Polymer Type | Key Findings |

|---|---|---|

| 4-Fluoroaniline | Poly(4-fluoroaniline) | Synthesized via chemical oxidation; characterization revealed distinct thermal and paramagnetic properties. researchgate.net |

| Fluoroalkyl acrylates | Fluorinated acrylate (B77674) polymers | Polymers exhibited low critical surface tension and unique wettability properties. nih.govnih.gov |

| 4,4′-bis(trifluoroacetamido)-α-truxillic acid | Fluorinated polyamides | Introduction of fluorine side chains improved transparency and suppressed yellowness in the resulting polyamide films. mdpi.com |

| 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene | Fluorinated polyamides | The trifluoromethyl groups enhanced solubility in common solvents while maintaining good thermal stability. researchgate.net |

Innovations in process chemistry also explore the use of anilinium salts in polymerization. For instance, the spontaneous polymerization of certain monomers can be initiated by strong acids like trifluoroacetic acid, forming conjugated and ionic polyacetylenes. This suggests the potential for in situ generation of the acidic catalyst from this compound under specific reaction conditions. mdpi.com

Design and Synthesis of Analogs for Targeted Reactivity and Selectivity Studies

The design and synthesis of analogs of this compound are pivotal for fundamental studies in reaction mechanisms and for the development of molecules with tailored properties. By systematically modifying the structure of the 4-fluoroaniline core, researchers can investigate how electronic and steric factors influence reactivity and selectivity in various chemical transformations.

Structure-activity relationship (SAR) studies are a cornerstone of this research, providing insights that guide the design of new catalysts, pharmaceuticals, and materials. elsevierpure.comlibretexts.org For instance, altering the substituents on the aromatic ring of 4-fluoroaniline can dramatically affect the nucleophilicity of the amino group and the susceptibility of the ring to electrophilic or nucleophilic substitution. mdpi.com

The fluorine atom at the para-position of the aniline ring has a significant impact on its chemical behavior. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution compared to aniline. However, it also has an electron-donating resonance effect that directs incoming electrophiles to the ortho and para positions. The interplay of these effects results in unique reactivity patterns. researchgate.net

The synthesis of a series of substituted 4-fluoroaniline derivatives allows for a systematic exploration of these effects. For example, introducing additional electron-withdrawing or electron-donating groups at different positions on the ring can fine-tune the electronic properties of the molecule, thereby controlling its reactivity in subsequent reactions.

Table 2: Examples of Analog Design for Reactivity and Selectivity Studies

| Analog Type | Rationale for Synthesis | Potential Application/Study |

|---|---|---|

| Introduction of alkyl or alkoxy groups | To study the effect of electron-donating groups on the reactivity of the aniline core. | Investigating reaction rates and regioselectivity in electrophilic aromatic substitution reactions. |

| Introduction of nitro or cyano groups | To investigate the influence of strong electron-withdrawing groups. | Synthesis of precursors for dyestuffs or materials with specific electronic properties. |

| N-alkylation or N-acylation | To modify the nucleophilicity of the amino group and introduce new functional handles. | Development of new ligands for catalysis or building blocks for complex molecule synthesis. |

| Isosteric replacement of the fluorine atom | To compare the effects of different halogens on the chemical and physical properties. | Probing the role of the halogen in intermolecular interactions and biological activity. |

The trifluoroacetate counterion in this compound can also be leveraged in the design of targeted studies. For example, in reactions where a protonated amine is required, this salt provides a convenient and readily available source of the 4-fluoroanilinium cation. The non-coordinating nature of the trifluoroacetate anion ensures that it is unlikely to interfere with the desired reaction pathway.

Ultimately, the systematic design and synthesis of analogs, stemming from the basic structure of this compound, provide a powerful platform for advancing our understanding of fundamental organic chemistry and for the rational design of molecules with specific functions.

Advanced Analytical Method Development and Validation in Research Contexts

Chromatographic Methodologies for Research Sample Analysis

Chromatography stands as the cornerstone for the separation and quantification of Benzenamine, 4-fluoro-, trifluoroacetate (B77799). The inherent polarity and basicity of the 4-fluoroaniline (B128567) cation necessitate carefully developed methods to achieve optimal separation and peak shape.

High-Performance Liquid Chromatography (HPLC) Method Development for Synthetic Purity and Yield

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is the predominant technique for assessing the purity and yield of synthesized Benzenamine, 4-fluoro-, trifluoroacetate. The development of a robust HPLC method involves the systematic optimization of several key parameters.

A typical starting point for method development is a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov Given the basic nature of the 4-fluoroaniline moiety, peak tailing can be a significant issue due to interactions with residual silanol (B1196071) groups on the silica-based column packing. To counteract this, mobile phase modifiers are crucial. The trifluoroacetate counter-ion of the target compound is derived from trifluoroacetic acid (TFA), a common ion-pairing agent used in reverse-phase HPLC. oup.com Adding a small concentration of an acid like TFA or formic acid to the mobile phase serves a dual purpose: it protonates residual silanols to minimize secondary interactions and provides a consistent counter-ion for the protonated 4-fluoroaniline, ensuring sharp, symmetrical peaks. oup.com

The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the polar starting materials and the less polar product. nih.gov Detection is commonly performed using a UV detector, as the benzene (B151609) ring in 4-fluoroaniline exhibits strong absorbance in the low UV region (around 200-285 nm). rsc.orgsielc.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) |

| Mobile Phase A | Water with 0.05% Acetic Acid or 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid or 0.1% TFA |

| Gradient | 10% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

While HPLC is a workhorse, Supercritical Fluid Chromatography (SFC) presents a powerful alternative, particularly for high-throughput and "greener" analyses. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selerity.com This technique often provides faster separations and reduced organic solvent consumption compared to HPLC. nih.gov

For a polar, basic compound like 4-fluoroaniline, SFC method development would involve screening various stationary phases, such as those with 2-ethylpyridine (B127773) or diethylamine (B46881) functionalities, which are designed to handle such analytes. chromatographyonline.com A polar co-solvent, typically methanol, is added to the CO2 to increase the mobile phase's elution strength. Additives may also be required to improve peak shape. SFC can be particularly advantageous for chiral separations if asymmetric synthesis routes are explored, or for separating closely related isomers. chromatographyonline.com The high diffusion rates and low viscosity of supercritical fluids contribute to high-efficiency separations, making SFC a valuable tool for complex research samples. novartis.com

Coupled Analytical Techniques for Comprehensive Characterization

For an unambiguous identification of the main compound and any impurities, coupling chromatography with mass spectrometry (MS) is the gold standard. This hyphenation provides not only retention time data but also mass-to-charge ratio information, which is highly specific.

Integration of LC-MS and GC-MS in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound. The technique can directly analyze the compound in its salt form from a solution. nih.gov In a research context, LC-MS is invaluable for real-time reaction monitoring. Small aliquots can be taken from a reaction mixture, diluted, and injected directly into the LC-MS system. Using a rapid gradient method, researchers can track the disappearance of starting materials and the appearance of the 4-fluoroaniline product.

For mass detection, electrospray ionization (ESI) in positive ion mode is typically used, which will readily protonate the basic amine group of 4-fluoroaniline, yielding a prominent ion at an m/z of 112 [M+H]+. oup.comnih.gov This allows for highly sensitive and selective detection, even in complex reaction matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires different sample preparation. tandfonline.com Since the trifluoroacetate salt is non-volatile, the sample must be treated with a base to liberate the free 4-fluoroaniline, which is then extracted into an organic solvent for injection. nih.gov While this adds a preparation step, GC-MS offers excellent chromatographic resolution and is a powerful tool for identifying volatile and semi-volatile impurities that might not be detected by LC-MS. researchgate.net However, care must be taken as some compounds can degrade at the high temperatures used in GC injectors. oup.com

Automated Analytical Protocols for High-Throughput Research

In modern research, particularly in fields like medicinal chemistry or materials science, high-throughput screening and synthesis are common. Automated analytical protocols are essential to handle the large number of samples generated. nih.govresearchgate.net For research involving derivatives of this compound, an automated LC-MS system can be programmed to analyze entire libraries of compounds synthesized in parallel. nih.gov

These systems integrate robotic autosamplers with the LC-MS instrument. nih.gov The entire process, from sample injection and data acquisition to peak integration and report generation, can be automated. This not only increases throughput but also enhances the reproducibility and reliability of the data by minimizing human error. researchgate.netnih.gov Such automated workflows are critical for efficiently mapping reaction outcomes, screening for optimal reaction conditions, and purifying large numbers of research compounds.

Method Validation for Research-Grade Accuracy and Precision

While a full GMP-level validation may not be required for early-stage research, validating key performance characteristics of an analytical method is crucial for ensuring data quality. For an HPLC method developed for this compound, research-grade validation would focus on specificity, linearity, precision, and accuracy. nih.gov

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, such as starting materials, reagents, or degradation products. This is often demonstrated by analyzing a placebo (all components except the analyte) and by peak purity analysis using a photodiode array (PDA) detector.

Linearity: Establishing a linear relationship between the analyte concentration and the detector response. rsc.org A series of standard solutions of known concentrations are analyzed, and the resulting peak areas are plotted against concentration. A correlation coefficient (R²) greater than 0.999 is typically desired. nih.gov

Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) of the peak areas should typically be less than 2%. oup.com

Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries are often expected to be within 98-102%. oup.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are important for impurity analysis. rsc.orgnih.gov

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criterion for Research |

|---|---|

| Linearity (R²) | ≥ 0.999 |

| Precision (RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 95% - 105% |

| Specificity | No interference at the analyte's retention time |

| LOD / LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) |

By systematically developing and validating these advanced analytical methods, researchers can ensure the generation of reliable and accurate data for this compound, underpinning the scientific integrity of their work.

Strategies for Byproduct Identification and Quantitative Analysis in Synthetic Development

The synthetic development of this compound, hinges on the purity of its precursor, 4-fluoroaniline. The formation of the final salt via an acid-base reaction between 4-fluoroaniline and trifluoroacetic acid is typically a clean and high-yielding process. Therefore, the critical focus for byproduct identification and control lies in the synthesis of the 4-fluoroaniline intermediate. The manufacturing process, primarily the catalytic hydrogenation of 4-fluoronitrobenzene or the fluorination and reduction of nitrobenzene (B124822), can generate several process-related impurities. Rigorous analytical strategies are essential to detect, identify, and quantify these byproducts to ensure the quality, safety, and efficacy of the final product.

The primary strategy involves a multi-step approach combining chromatographic separation with sensitive detection techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal separation methods, while mass spectrometry (MS) is the leading technique for identification and quantification.

During the synthesis of 4-fluoroaniline from nitrobenzene, for example, aniline (B41778) can be formed as a significant byproduct. One described method using a PdCl2-V2O5 catalyst reported a yield of 90% for 4-fluoroaniline, with the remaining 10% being aniline. Other potential byproducts can arise from incomplete reactions, side reactions, or contaminants in the starting materials. These may include unreacted starting material (e.g., 4-fluoronitrobenzene), reaction intermediates (e.g., 4-fluoronitrosobenzene, 4-fluorophenylhydroxylamine), and isomers (e.g., 2-fluoroaniline, 3-fluoroaniline) that may be present in the initial inputs.

For identification, mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is indispensable. It provides molecular weight and fragmentation data that allow for the structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize and confirm the structure of isolated byproducts.

Quantitative analysis relies on validated analytical methods to determine the concentration of identified byproducts. A highly sensitive and rapid high-performance liquid chromatography-mass spectrometry (LC-MS) method has been developed for the trace analysis of 4-fluoroaniline and its related impurities. Such methods are validated for linearity, accuracy, precision, and sensitivity, including the limit of detection (LOD) and limit of quantification (LOQ). For instance, a validated LC-MS method for 4-fluoroaniline demonstrated an LOD of 0.19 ng/mL and an LOQ of 0.94 ng/mL, showcasing its suitability for controlling impurities at very low levels.

The table below summarizes potential byproducts in the synthesis of 4-fluoroaniline.

Table 1: Potential Byproducts in the Synthesis of 4-fluoroaniline

| Byproduct Name | Chemical Formula | Origin |

|---|---|---|

| Aniline | C₆H₇N | Dehalogenation side-reaction or from nitrobenzene synthesis route. |

| 4-Fluoronitrobenzene | C₆H₄FNO₂ | Unreacted starting material from catalytic hydrogenation. |

| 2-Fluoroaniline | C₆H₆FN | Isomeric impurity from starting materials. |

| 3-Fluoroaniline | C₆H₆FN | Isomeric impurity from starting materials. |

| 4-Fluoronitrosobenzene | C₆H₄FNO | Incomplete reduction intermediate. |

Advanced analytical techniques are crucial for the quantitative analysis of these byproducts. The selection of the method depends on the physicochemical properties of the impurities, such as volatility and polarity.

Table 2: Analytical Methods for Quantitative Analysis of Byproducts

| Analytical Technique | Principle | Application in Synthetic Development | Key Performance Metrics |

|---|---|---|---|

| HPLC-MS | Separates compounds based on polarity and identifies/quantifies them by mass-to-charge ratio. | Widely used for non-volatile and thermally unstable byproducts. Offers high sensitivity and specificity. | LOD: ~0.19 ng/mL; LOQ: ~0.94 ng/mL (for 4-fluoroaniline). |

| GC-MS | Separates volatile compounds in the gas phase and identifies/quantifies them by mass-to-charge ratio. | Suitable for volatile impurities like aniline and isomeric fluoroanilines. | High specificity, though not applicable for compounds that degrade at high temperatures. |

| HPLC-UV | Separates compounds based on polarity and quantifies them by UV absorbance. | A common method for routine purity checks and quantification of known, UV-active impurities. | Robust and widely available, but less sensitive and specific than MS detection. |

By implementing these analytical strategies, researchers and developers can effectively monitor and control the impurity profile during the synthetic development of this compound, ensuring a high-purity final product.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Benzenamine, 4-fluoro-, trifluoroacetate?

Answer:

Synthesis typically involves reacting 4-fluoroaniline with trifluoroacetic anhydride under controlled conditions. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and F NMR to verify fluorine substitution and trifluoroacetate counterion presence .

- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., CHFNO) and fragmentation patterns .

- Elemental Analysis : Ensure stoichiometric purity by comparing experimental vs. theoretical C, H, N, and F percentages .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify side products .

Basic: How can trifluoroacetate (TFA) counterion content be quantified in synthesized batches?

Answer:

- Ion Chromatography (IC) with Suppressed Conductivity Detection : Use a Dionex IonPac AS11-HC column and NaOH eluent gradient (1–40 mM). Calibrate with TFA standards (0.5–100 ppm). Detection limits are ~0.2 ppb .

- F NMR : Integrate TFA’s CF signal (δ = -75 to -76 ppm) relative to an internal standard (e.g., sodium trifluoroacetate) .

Advanced: How does the stability of this compound influence experimental design?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For example, trifluoroacetate salts often decompose at >200°C, requiring storage at -20°C under inert atmospheres .

- Hydrolytic Sensitivity : Monitor pH in aqueous solutions; trifluoroacetate can hydrolyze to TFA under basic conditions. Use buffered systems (pH 4–6) for long-term stability .

Advanced: What environmental monitoring strategies are needed for TFA byproducts?

Answer:

- Snow/Ice Core Analysis : Collect Antarctic firn or Arctic snow samples. Extract TFA via solid-phase extraction (SPE) and quantify using IC-MS. Preindustrial TFA levels (3–56 ng/L) provide baseline contamination thresholds .

- Surface Water Sampling : Use high-volume SPE cartridges (e.g., Oasis WAX) to concentrate TFA from rivers/lakes. Recent studies report anthropogenic TFA increases (1–1100 ng/L) linked to refrigerant degradation .

Advanced: What mechanistic insights exist for trifluoroacetate in electrochemical reactions?

Answer:

- Kolbe Reaction Studies : In anhydrous trifluoroacetic acid, trifluoroacetate undergoes decarboxylation at Pt electrodes, producing CF and CO. Tafel slope analysis (120 mV/decade) suggests Langmuir-type adsorption of intermediates .

- Galvanostatic Transients : Monitor potential-time curves during discharge to distinguish monolayer (trifluoroacetate) vs. multilayer (aqueous formate) intermediate coverage .

Advanced: How can researchers resolve spectral overlaps in trifluoroacetate-containing mixtures?

Answer:

- Deconvolution of IR/GC-MS Data : Use reference spectra for trifluoroacetate (ν = 1780 cm) and acetate (ν = 1710 cm). Apply multivariate analysis (e.g., PCA) to quantify co-eluting species .

- Isotopic Labeling : Synthesize C-labeled trifluoroacetate to track reaction pathways via GC-MS isotope tracing .

Advanced: What are the challenges in detecting trace TFA in biological matrices?

Answer:

- Matrix Interference : Serum/proteins can mask TFA signals. Precipitate proteins with acetonitrile (3:1 v/v) and derivatize TFA with pentafluorobenzyl bromide for GC-ECD detection (LOD = 5 pg/mL) .

- Contamination Control : Use fluoropolymer-free labware (e.g., glass) to avoid background TFA from PTFE materials .

Advanced: How do intermolecular forces affect trifluoroacetate’s surface binding in catalysis?

Answer:

- Surface Anchoring Studies : On Au(111), trifluoroacetate binds via carboxylate-F···Au interactions. Compare with acetate using in situ STM; trifluoroacetate’s higher electronegativity reduces adsorption energy by ~15% .

- Competitive Adsorption : In mixed monolayers (e.g., trifluoroacetate + thiols), use quartz crystal microbalance (QCM) to quantify displacement kinetics .

Basic: What spectroscopic techniques differentiate trifluoroacetate from structurally similar anions?

Answer:

- Raman Spectroscopy : Trifluoroacetate’s CF symmetric stretch (740 cm) is distinct from acetate’s CH deformation (1340 cm) .

- X-ray Photoelectron Spectroscopy (XPS) : F 1s peaks at 689 eV (TFA) vs. O 1s at 532 eV (acetate) .

Advanced: What historical trends in TFA research inform current regulatory policies?

Answer:

- Preindustrial Baselines : Antarctic firn data (19th-century layers) show natural TFA levels <50 ng/L, contrasting with modern anthropogenic inputs (post-1990s) from refrigerants/HCFCs .

- Regulatory Gaps : Despite EPA guidelines (40 CFR 721), TFA lacks enforceable limits due to its persistence and bioaccumulation uncertainty. Ongoing studies advocate for IC monitoring in wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.